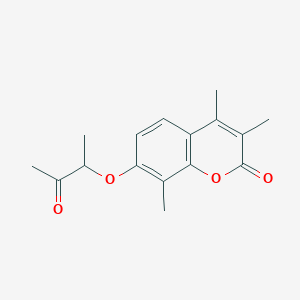
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4,8-Trimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, also known by its IUPAC name 3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one, is a coumarin derivative with significant potential in various biological applications. This compound has garnered interest due to its structural characteristics and associated biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C16H18O4
- Molecular Weight : 274.31 g/mol
- CAS Number : 314742-07-9
- LogP : 3.07 (indicating moderate lipophilicity)
Antioxidant Activity
Research indicates that coumarin derivatives exhibit strong antioxidant properties. The presence of multiple methyl groups in this compound enhances its electron-donating ability, which is crucial for scavenging free radicals. A study using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound effectively reduces oxidative stress in vitro.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism that may involve the inhibition of NF-kB signaling pathways.
Anticancer Properties
Preliminary investigations into the anticancer potential of this coumarin derivative have yielded encouraging results. In vitro studies on various cancer cell lines indicated that this compound induces apoptosis and inhibits cell proliferation. The compound was found to downregulate Bcl-2 and upregulate Bax expression levels, promoting programmed cell death.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The structure allows for effective electron donation to neutralize free radicals.
- NF-kB Inhibition : The compound may interfere with the NF-kB pathway, leading to decreased expression of inflammatory mediators.
- Apoptosis Induction : By modulating the expression of Bcl-2 family proteins, it promotes apoptosis in cancer cells.
Propriétés
IUPAC Name |
3,4,8-trimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-8-9(2)16(18)20-15-10(3)14(7-6-13(8)15)19-12(5)11(4)17/h6-7,12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFZSBYJVIWXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392973 |
Source


|
| Record name | 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314742-07-9 |
Source


|
| Record name | 3,4,8-Trimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














